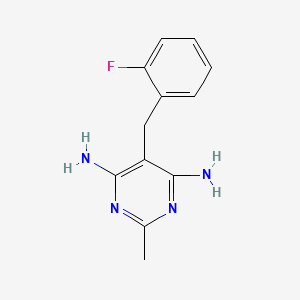

6-Amino-5-(2-fluorobenzyl)-2-methyl-4-pyrimidinylamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Amino-5-(2-fluorobenzyl)-2-methyl-4-pyrimidinylamine (6A5F2M4P) is an organic compound that has been used in a variety of scientific research applications. It is a derivative of pyrimidine and has been found to have a variety of biochemical and physiological effects. This compound has been used in a variety of lab experiments, and it has both advantages and limitations.

科学的研究の応用

Herbicide Synthesis

A study explored the synthesis of 2-Fluoro-6-hydroxy-N-substitutedaryl benzylamine derivatives, key intermediates for pyrimidinyloxybenzylamine herbicides. These were synthesized using 2,6-difluorobenzaldehyde, leading to the creation of novel compounds whose structures were confirmed via 1H NMR and MS, indicating the potential application in herbicide development (Gong Qi-sun, 2005).

Fluorescent Sensors for Metal Ions

The design and characterization of compounds for selective recognition of aluminum ions were detailed, demonstrating an "OFF-ON type" mode in presence of Al3+ ion. This sensor's high sensitivity supports its use in detecting Al3+ with a good association constant, also applied for bacterial cell imaging and logic gate applications (N. Yadav & Ashutosh Kumar Singh, 2018).

Drug Development

Research into the stereochemistry of catabolism of the DNA base thymine and the anti-cancer drug 5-fluorouracil provided insights into the anti addition of hydrogen to the pyrimidine at specific sites, aiding understanding of drug metabolism and development strategies (D. Gani, P. Hitchcock, D. W. Young, 1985).

Pharmacological Research

A study on the first potent and selective inhibitor of phosphodiesterase 9 (PDE9), which is under development for Alzheimer's disease treatment, highlights the compound's ability to selectively inhibit PDE9 activity. This research provides a foundation for developing treatments targeting cognitive disorders (F. Wunder et al., 2005).

Larvicidal Activity

The synthesis and larvicidal activity of pyrimidine derivatives linked with morpholinophenyl were explored, showing significant activity against third instar larvae. This indicates potential applications in developing insecticidal agents (S. Gorle et al., 2016).

Antiviral Research

Exploring the role of chloro-fluoro substitution in pyrimidinones demonstrated significant inhibitory activity against HIV-1, indicating the structural influence on antiviral efficacy. This research could guide the design of new antiretroviral drugs (D. Rotili et al., 2014).

特性

IUPAC Name |

5-[(2-fluorophenyl)methyl]-2-methylpyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FN4/c1-7-16-11(14)9(12(15)17-7)6-8-4-2-3-5-10(8)13/h2-5H,6H2,1H3,(H4,14,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIYYOMSMQREKGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C(=N1)N)CC2=CC=CC=C2F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>34.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24820319 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[(2-Chloro-6-ethoxyquinolin-3-yl)methylidene]amino}-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B2889050.png)

![N-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]prop-2-enamide](/img/structure/B2889052.png)

![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-N'-(4-methoxyphenyl)ethanediamide](/img/structure/B2889069.png)

![N-benzyl-2-(3-(2-(pyridin-4-ylthio)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B2889070.png)